Cas no 129316-09-2 (1,3-Dibromo-5-t-butylbenzene)
1,3-Dibromo-5-t-butylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-5-(tert-butyl)benzene
- 1,3-dibromo-5-(1,1-dimethylethyl)Benzene
- 1,3-Br2-5-tBuC6H3
- 1,3-DibroMo-5-t-butylbenzene
- 3,5-dibromo-1-tert-butylbenzene
- 3,5-dibromo-t-butylbenzene
- 5-(tert-Butyl)-1,3-dibromobenzene
- 5-tert-butyl-1,3-dibromobenzene
- 3,5-Dibromo-tert-butylbenzene
- 3,5-DibroMo tert-butylbenzene
- 1,3-DIBROMO-5-TERT-BUTYLBENZENE
- 1,3-dibromo-5-(1,1-dimethylethyl)-Benzene
- SSPNOMJZVHXOII-UHFFFAOYSA-N
- SY029729
- DTXSID50375598
- MFCD06657956
- EN300-128847
- AKOS015841129
- SCHEMBL846677
- AS-33083
- DB-062684
- 129316-09-2
- 1,3-Dibromo-5-tert-butylbenzene;
- CS-0109517
- Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-
- BCP13997
- 1,3-dibromo-5-tert-butyl-benzene
- 1,3-Dibromo-5-t-butylbenzene
-
- MDL: MFCD06657956
- Inchi: 1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
- InChI Key: SSPNOMJZVHXOII-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C(C)(C)C)Br
Computed Properties
- Exact Mass: 289.93100
- Monoisotopic Mass: 289.93058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.549±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 250.0±20.0 ºC (760 Torr),
- Flash Point: 115.6±21.0 ºC,
- Solubility: Insuluble (3.8E-4 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 4.50910
1,3-Dibromo-5-t-butylbenzene Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
1,3-Dibromo-5-t-butylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3-Dibromo-5-t-butylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023861-5g |
1,3-Dibromo-5-tert-butylbenzene |
129316-09-2 | 95+% | 5g |
£24.00 | 2022-03-01 | |
| Fluorochem | 023861-25g |
1,3-Dibromo-5-tert-butylbenzene |
129316-09-2 | 95+% | 25g |
£89.00 | 2022-03-01 | |
| Fluorochem | 023861-100g |
1,3-Dibromo-5-tert-butylbenzene |
129316-09-2 | 95+% | 100g |
£168.00 | 2022-03-01 | |
| ChemScence | CS-0109517-25g |
1,3-Dibromo-5-(tert-butyl)benzene |
129316-09-2 | 99.94% | 25g |
$70.0 | 2022-04-28 | |
| ChemScence | CS-0109517-100g |
1,3-Dibromo-5-(tert-butyl)benzene |
129316-09-2 | 99.94% | 100g |
$207.0 | 2022-04-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D895225-25g |
1,3-Dibromo-5-(tert-butyl)benzene |
129316-09-2 | ≥95% | 25g |
1,442.70 | 2021-05-17 | |
| TRC | D426380-100mg |
1,3-Dibromo-5-t-butylbenzene |
129316-09-2 | 100mg |
$58.00 | 2023-05-18 | ||
| TRC | D426380-250mg |
1,3-Dibromo-5-t-butylbenzene |
129316-09-2 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | D426380-500mg |
1,3-Dibromo-5-t-butylbenzene |
129316-09-2 | 500mg |
$81.00 | 2023-05-18 | ||
| TRC | D426380-1g |
1,3-Dibromo-5-t-butylbenzene |
129316-09-2 | 1g |
$ 92.00 | 2023-09-07 |
1,3-Dibromo-5-t-butylbenzene Suppliers
1,3-Dibromo-5-t-butylbenzene Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1,3-Dibromo-5-t-butylbenzene
1,3-Dibromo-5-t-butylbenzene: A Comprehensive Overview
1,3-Dibromo-5-t-butylbenzene, also known by its CAS number 129316-09-2, is a brominated aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its benzene ring substituted with two bromine atoms at the 1 and 3 positions and a tert-butyl group at the 5 position. The combination of these substituents imparts distinctive chemical and physical properties, making it a valuable compound in various applications.
The synthesis of 1,3-dibromo-5-t-butylbenzene typically involves electrophilic substitution reactions on the benzene ring. The introduction of bromine atoms and the tert-butyl group can be achieved through a series of carefully controlled steps, including Friedel-Crafts alkylation for the tert-butyl group and bromination using bromine in the presence of a Lewis acid catalyst. Recent advancements in catalytic systems have enabled more efficient and selective synthesis methods, reducing side reactions and improving yield.
1,3-Dibromo-5-t-butylbenzene exhibits interesting electronic properties due to the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the tert-butyl group. These properties make it a promising candidate for use in organic electronics, particularly as an intermediate in the synthesis of more complex aromatic compounds. For instance, researchers have explored its role in constructing π-conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, further enhances its utility in building functional materials.
In addition to its electronic applications, 1,3-dibromo-5-t-butylbenzene has shown potential in medicinal chemistry. Its structure serves as a scaffold for designing bioactive molecules with specific pharmacological properties. Recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and antioxidant activities, opening avenues for drug discovery. The tert-butyl group contributes to lipophilicity, which is often desirable for drug candidates aiming for specific biological targets.
The stability and reactivity of 1,3-dibromo-5-t-butylbenzene are influenced by its substituents' electronic effects. Bromine atoms are strong electron-withdrawing groups that deactivate the benzene ring toward further electrophilic substitution but activate it toward nucleophilic aromatic substitution under certain conditions. The tert-butyl group, being an electron-donating group through hyperconjugation, counteracts some of this deactivation but also introduces steric hindrance. This balance between electronic effects and steric bulk makes the compound versatile in various chemical transformations.
From an environmental standpoint, understanding the fate and behavior of 1,3-dibromo-5-t-butylbenzene in natural systems is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Studies indicate that while the compound is relatively stable under ambient conditions, it can undergo microbial degradation under specific environmental conditions. Its potential impact on aquatic ecosystems remains an area of active investigation to ensure responsible use and disposal.
In conclusion, 1,3-dibromo-5-t-butylbenzene, with its unique structural features and diverse applications across multiple disciplines, continues to be a subject of intense research interest. Its role as a versatile building block in organic synthesis underscores its importance in advancing materials science and medicinal chemistry. As new synthetic methodologies and application areas emerge, this compound is poised to contribute even more significantly to scientific progress.
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